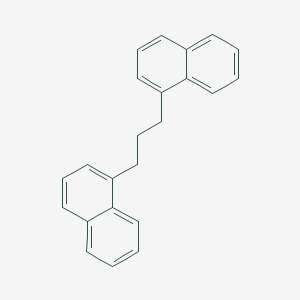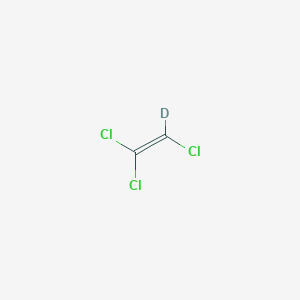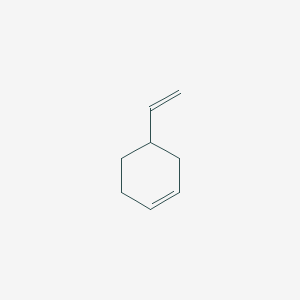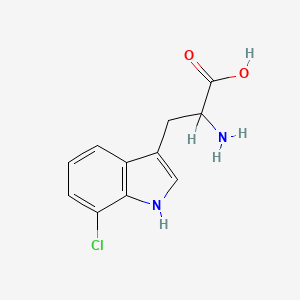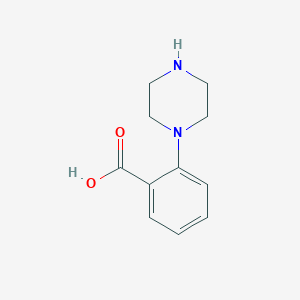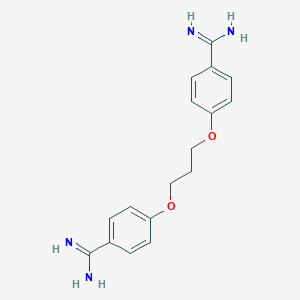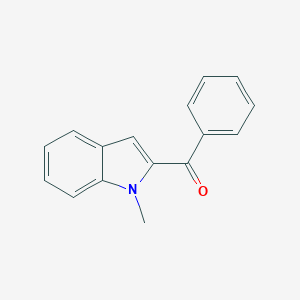
1-Methyl-2-benzoylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-benzoylindole is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C16H13NO. In
Mécanisme D'action
The mechanism of action of 1-Methyl-2-benzoylindole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and reducing inflammation in the body.
Effets Biochimiques Et Physiologiques
1-Methyl-2-benzoylindole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-2-benzoylindole in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a useful tool for studying the effects of microorganisms on various biological processes. However, one of the limitations of using 1-Methyl-2-benzoylindole is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Methyl-2-benzoylindole. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use as a fluorescent probe for DNA and RNA detection. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-2-benzoylindole and its potential applications in various fields of scientific research.
Méthodes De Synthèse
1-Methyl-2-benzoylindole can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
1-Methyl-2-benzoylindole has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Propriétés
Numéro CAS |
1025-99-6 |
|---|---|
Nom du produit |
1-Methyl-2-benzoylindole |
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(1-methylindol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)11-15(17)16(18)12-7-3-2-4-8-12/h2-11H,1H3 |
Clé InChI |
NMPRIZDUHXAJTF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Synonymes |
2-Benzoyl-1-methyl-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



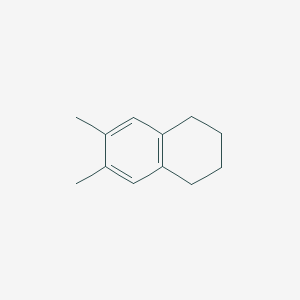
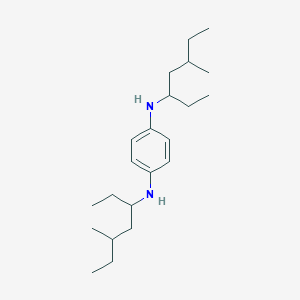
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
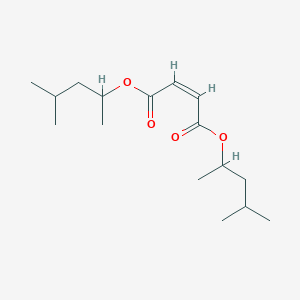
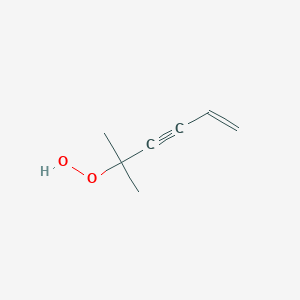
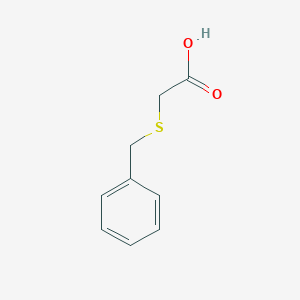
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)
